molecular formula C20H15ClFN3OS B11257775 N-(4-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

N-(4-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11257775
M. Wt: 399.9 g/mol
InChI Key: HWOFHNWLZXXTDM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions are mild, and the process is efficient, making it suitable for industrial production. The key precursors for this synthesis are 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide .

Chemical Reactions Analysis

N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities

Properties

Molecular Formula

C20H15ClFN3OS

Molecular Weight

399.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C20H15ClFN3OS/c1-12-18(19(26)23-10-13-2-6-15(21)7-3-13)27-20-24-17(11-25(12)20)14-4-8-16(22)9-5-14/h2-9,11H,10H2,1H3,(H,23,26)

InChI Key

HWOFHNWLZXXTDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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